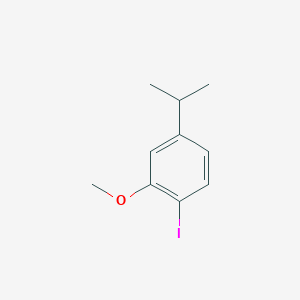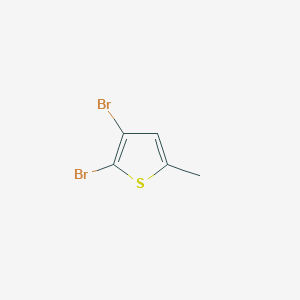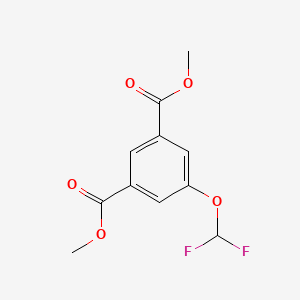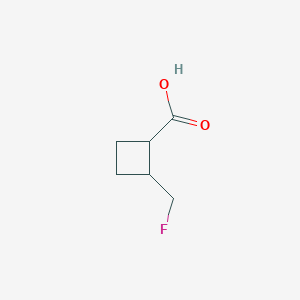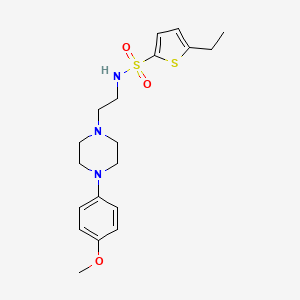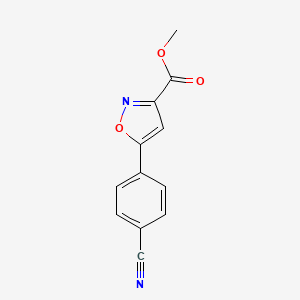![molecular formula C18H16N2OS2 B2380376 3-{[(4-メチルフェニル)スルファニル]メチル}-2,3-ジヒドロ-5H-[1,3]チアゾロ[2,3-b]キナゾリン-5-オン CAS No. 477845-71-9](/img/structure/B2380376.png)
3-{[(4-メチルフェニル)スルファニル]メチル}-2,3-ジヒドロ-5H-[1,3]チアゾロ[2,3-b]キナゾリン-5-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex organic compound belonging to the thiazoloquinazoline class. This compound features a thiazole ring fused with a quinazoline system, which is further substituted with a (4-methylphenyl)sulfanyl group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is studied for its potential biological activities. It has shown promise as an antioxidant, antimicrobial, and antitumor agent.
Medicine
In the medical field, this compound is investigated for its therapeutic potential. It has been studied for its antiviral, anti-inflammatory, and analgesic properties, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the quinazoline system. Common synthetic routes include:
Condensation Reactions: : These reactions often involve the condensation of appropriate precursors, such as aminothiophenols and halides, under acidic or basic conditions.
Cyclization Reactions: : Cyclization steps are crucial to form the fused ring system. Cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution Reactions: : Substitution reactions are employed to introduce the (4-methylphenyl)sulfanyl group. This can be done using reagents like sodium sulfide or thiophenol in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. Large-scale reactors, continuous flow systems, and automated synthesis setups are often employed to achieve high yields and purity. Process optimization, including reaction temperature, pressure, and choice of solvents, is critical to industrial production.
化学反応の分析
Types of Reactions
3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, in acidic or neutral conditions.
Reduction: : LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: : Halides, alkylating agents, in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Formation of corresponding sulfones or sulfoxides.
Reduction: : Formation of reduced derivatives, such as amines or alcohols.
Substitution: : Formation of substituted derivatives with different functional groups.
作用機序
The mechanism by which 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Thiazoloquinazolines: : These compounds share a similar fused ring system but may have different substituents.
Thiazoles: : These compounds contain a thiazole ring but lack the quinazoline system.
Quinazolines: : These compounds have a quinazoline ring but do not contain the thiazole moiety.
Uniqueness
3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is unique due to its specific combination of the thiazole and quinazoline rings, along with the (4-methylphenyl)sulfanyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
3-[(4-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-12-6-8-14(9-7-12)22-10-13-11-23-18-19-16-5-3-2-4-15(16)17(21)20(13)18/h2-9,13H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBHDYQAIPWGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2380294.png)
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide](/img/structure/B2380295.png)
![5,6-Dimethyl-3-[2-oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2380298.png)
![N-[({4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide](/img/structure/B2380299.png)
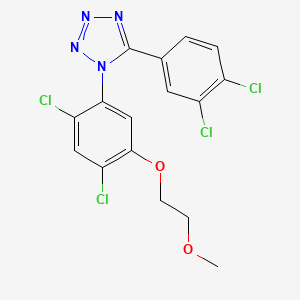
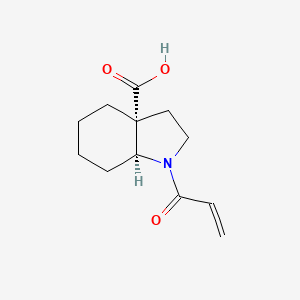
![2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2380305.png)
